molecular formula C15H11F3O2 B6336803 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde CAS No. 873194-12-8

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B6336803
CAS No.: 873194-12-8
M. Wt: 280.24 g/mol
InChI Key: PFWAVEBWNHDPIZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core

Properties

IUPAC Name

2-phenylmethoxy-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWAVEBWNHDPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the radical trifluoromethylation of a benzyloxy-substituted benzaldehyde precursor . This process can be carried out under various conditions, often involving the use of radical initiators and trifluoromethylating agents.

Chemical Reactions Analysis

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .

Scientific Research Applications

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density of the benzaldehyde core .

Comparison with Similar Compounds

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde can be compared to other similar compounds, such as:

The unique combination of the benzyloxy and trifluoromethyl groups in this compound makes it particularly valuable for certain applications, especially in the development of pharmaceuticals and advanced materials.

Biological Activity

2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde structure with a benzyloxy group and a trifluoromethyl substituent, which are known to influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and can affect the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on structurally related benzaldehyde derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. This interaction is crucial for its potential antimicrobial and anticancer effects .
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, possibly through upregulation of p21 expression .
  • Apoptosis Induction : The ability to trigger apoptosis in cancer cells has been observed in related compounds, indicating a potential mechanism for therapeutic applications .

Case Studies and Research Findings

StudyFindingsImplications
Study 1Demonstrated antimicrobial activity against Gram-positive bacteriaSuggests potential for development as an antibacterial agent
Study 2Induced apoptosis in A549 lung cancer cellsSupports further investigation into anticancer applications
Study 3Investigated structure-activity relationships of related compoundsProvides insights into optimizing derivatives for enhanced efficacy

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